Indolin-7-amine dihydrochloride

Description

BenchChem offers high-quality Indolin-7-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indolin-7-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

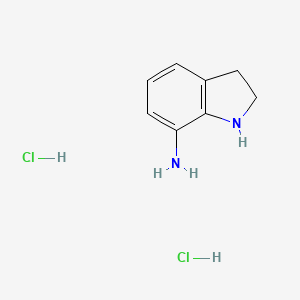

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-indol-7-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c9-7-3-1-2-6-4-5-10-8(6)7;;/h1-3,10H,4-5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBFQFSIHMJRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701389 | |

| Record name | 2,3-Dihydro-1H-indol-7-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2759-13-9 | |

| Record name | 2,3-Dihydro-1H-indol-7-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Indolin-7-amine Dihydrochloride

Abstract

Indolin-7-amine and its salts are pivotal building blocks in contemporary drug discovery and development. The indoline scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive, in-depth technical overview of a reliable and scalable synthetic route to Indolin-7-amine dihydrochloride, starting from the readily available precursor, indole. This document is intended for an audience of researchers, medicinal chemists, and process development scientists, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for each transformation. We will detail a robust four-stage synthesis: the regioselective synthesis of 7-nitroindole, its reduction to 7-aminoindole, the subsequent reduction of the indole core to the indoline scaffold, and the final salt formation.

Strategic Overview of the Synthesis

The direct functionalization of the indole core, particularly at the C7 position, presents significant regioselectivity challenges. The pyrrolic ring is highly electron-rich and susceptible to electrophilic attack and polymerization under acidic conditions, which are often required for nitration.[3] Therefore, a direct nitration of indole is impractical, typically yielding a mixture of 3-, 5-, and other substituted products.

To overcome this, our strategy employs a temporary reduction and protection of the indole nucleus. This deactivates the pyrrolic ring and allows for selective electrophilic aromatic substitution on the benzene ring. The overall synthetic pathway is outlined below.

Sources

Indolin-7-amine dihydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Handling of Indolin-7-amine Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of Indolin-7-amine dihydrochloride, a key heterocyclic building block in modern medicinal chemistry and drug development. The indoline scaffold is prevalent in numerous natural products and synthetic compounds with significant biological activity.[1][2] This document, intended for researchers, chemists, and drug development professionals, delves into the core chemical and physical properties, reactivity, stability, and safe handling protocols for Indolin-7-amine dihydrochloride. Furthermore, it explores the strategic importance of the indoline moiety and the 7-amino functional group in the synthesis of novel therapeutic agents, supported by established experimental insights and safety data.

Chemical Identity and Structure

Indolin-7-amine dihydrochloride is the hydrochloride salt form of 7-aminoindoline. The salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in various synthetic applications.

Nomenclature and Identifiers

| Property | Value | Source(s) |

| Chemical Name | Indolin-7-amine dihydrochloride | [3][4][5] |

| Synonyms | 2,3-Dihydro-1H-indol-7-ylamine dihydrochloride | [5] |

| CAS Number | 2759-13-9 | [3][4] |

| Molecular Formula | C₈H₁₂Cl₂N₂ | [4][5] |

| Molecular Weight | 207.10 g/mol | [4][5] |

| SMILES | Cl.Cl.NC1=C2C(CCN2)=CC=C1 | [4] |

| MDL Number | MFCD08234592 | [4] |

Chemical Structure

The structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring (the indoline core). The amine group at position 7 is a critical functional handle for derivatization.

Caption: Chemical structure of Indolin-7-amine Dihydrochloride.

Physicochemical Properties

The physical properties of a compound are critical for designing experiments, including reaction setup, purification, and formulation.

| Property | Value | Notes and Remarks | Source(s) |

| Appearance | Solid, Crystalline Powder | Typically white to off-white or slightly pink. | [6][7] |

| Melting Point | Data not consistently available | Salts of similar small molecules often have high melting points or decompose upon heating. Data for the related compound 7-Aminoindole is 51-54 °C.[7] | |

| Boiling Point | Decomposes before boiling | As a salt, it is not expected to have a defined boiling point at atmospheric pressure. The parent compound, Indoline, boils at 220-221 °C.[8] | [8] |

| Solubility | Soluble in water and alcohols | The dihydrochloride salt form is designed to enhance solubility in polar protic solvents. The parent free base, 7-aminoindole, is poorly soluble in water.[6][9] | [6][9] |

Reactivity, Stability, and Storage

Understanding the chemical behavior of Indolin-7-amine dihydrochloride is paramount for its effective use in synthesis and for ensuring laboratory safety.

Chemical Stability

The compound is generally stable under recommended storage conditions.[6] However, like many amine-containing aromatic compounds, it may be sensitive to light and air over long periods, potentially leading to discoloration.[7][8] The dihydrochloride form provides greater stability against oxidative degradation compared to the free base.

Reactivity and Incompatible Materials

The primary reactive sites are the aromatic amine and the secondary amine within the indoline ring.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10][11]

-

Hazardous Reactions: No hazardous polymerization is expected.[6] However, intense heating can lead to the formation of explosive vapor/air mixtures and thermal decomposition may release toxic gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[11][12]

Recommended Storage Conditions

To maintain chemical integrity and prevent degradation, the following storage protocol is advised:

-

Container: Store in a tightly sealed, light-resistant container.[6][10][13]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[11]

-

Temperature: Store in a cool, dry, and well-ventilated place.[10][13] Some suppliers recommend freezer storage for maximum shelf-life.[6][9]

-

Security: The material should be stored locked up, accessible only to authorized personnel.[10]

The Indoline Scaffold in Drug Discovery

The indoline core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with potent biological activities.[1][2]

Significance of the Indoline Moiety

The non-coplanar, three-dimensional structure of the indoline ring system offers distinct advantages over its aromatic counterpart, indole. This includes potentially improved aqueous solubility and metabolic stability, which are desirable properties for drug candidates.[1] The benzene portion can engage in hydrophobic interactions with protein targets, while the nitrogen atom can act as a hydrogen bond donor or acceptor.[1]

Role of 7-Amino Functionality

Indolin-7-amine dihydrochloride is a valuable starting material precisely because of its 7-amino group. This primary aromatic amine provides a versatile chemical handle for a wide array of synthetic transformations, including:

-

Amide bond formation

-

Sulfonamide synthesis

-

Reductive amination

-

Diazotization reactions

-

Palladium-catalyzed cross-coupling reactions

These transformations allow for the systematic exploration of the chemical space around the indoline core, a key strategy in structure-activity relationship (SAR) studies.

Therapeutic Applications of Indoline Derivatives

Derivatives built from the indoline scaffold have been investigated and developed for a multitude of diseases, including:

-

Infectious Diseases: Possessing antibacterial properties.[1]

-

Inflammatory Conditions: Acting as anti-inflammatory agents by inhibiting pathways like 5-LOX.[14][15]

Caption: Synthetic utility of Indolin-7-amine in drug discovery.

Safety and Handling Protocols

Due to its potential toxicity, strict adherence to safety protocols is mandatory when handling Indolin-7-amine dihydrochloride.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H400: Very toxic to aquatic life.

Step-by-Step Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[11] Ensure that an eyewash station and safety shower are readily accessible.[6][10]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impermeable chemical-resistant gloves (e.g., nitrile).[10]

-

Eye/Face Protection: Use safety glasses with side shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.[10]

-

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[10] Remove contaminated clothing immediately and wash it before reuse.

-

Spill and Disposal: In case of a spill, avoid dust formation.[11] Carefully sweep up the solid material, place it into a suitable, labeled container for disposal.[10] Dispose of waste in accordance with local, regional, and national regulations.[6][10]

First Aid Measures

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Immediately take off all contaminated clothing. Wash skin with plenty of soap and water. Call a physician immediately.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10]

Caption: A simplified workflow for the safe handling of chemicals.

Overview of Synthetic Approaches

While end-users will typically purchase Indolin-7-amine dihydrochloride, understanding its synthesis provides context. The indoline scaffold is generally synthesized via several established routes, including:

-

Reduction of Indoles: Using various reducing agents to saturate the 2,3-double bond of a corresponding 7-aminoindole precursor.

-

Palladium-Catalyzed Intramolecular Amination: Cyclization of β-arylethylamine substrates through C-H activation is an efficient modern method.[18]

-

Transition-Metal-Free Methods: Iodine-mediated oxidative intramolecular amination of anilines offers an alternative pathway.[18]

The final step typically involves treating the 7-aminoindoline free base with hydrochloric acid to precipitate the more stable and handleable dihydrochloride salt.

Conclusion

Indolin-7-amine dihydrochloride is a strategically important building block for chemical synthesis, particularly in the field of drug discovery. Its value lies in the combination of the biologically relevant indoline scaffold and the versatile 7-amino functional group. While its chemical properties make it an excellent tool for medicinal chemists, its potential toxicity necessitates strict adherence to safety and handling protocols. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

-

Indolin-7-amine dihydrochloride | 2759-13-9 | C8H12Cl2N2 | Appchem. Available at: [Link]

-

2-Methylindolin-7-amine;hydrochloride | C9H13ClN2 | CID 170907509 - PubChem. Available at: [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

-

MATERIAL SAFETY DATA SHEET - Tri-iso. Available at: [Link]

-

7-Aminoindole - SAFETY DATA SHEET. Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific (7-Aminoindole). Available at: [Link]

-

Indolin-1-amine hydrochloride | C8H11ClN2 | CID 2760931 - PubChem. Available at: [Link]

-

Development and Application of Indolines in Pharmaceuticals - PMC - NIH. Available at: [Link]

- Indoline hydrochloride salts and process for their preparation - Google Patents.

-

Synthesis of indolines - Organic Chemistry Portal. Available at: [Link]

- Indole, indazole or indoline derivatives - Google Patents.

-

Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC - NIH. Available at: [Link]

-

Development and Application of Indolines in Pharmaceuticals - ResearchGate. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed. Available at: [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. Available at: [Link]

- Novel process for the synthesis of indoline derivatives - Google Patents.

-

Adrenochrome - Wikipedia. Available at: [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - NIH. Available at: [Link]

-

On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid - ResearchGate. Available at: [Link]

-

Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. INDOLIN-7-AMINE DIHYDROCHLORIDE | 2759-13-9 [chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. 2759-13-9 CAS MSDS (INDOLIN-7-AMINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Indole | 120-72-9 [chemicalbook.com]

- 8. Indoline | 496-15-1 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. tri-iso.com [tri-iso.com]

- 13. echemi.com [echemi.com]

- 14. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indolin-1-amine hydrochloride | C8H11ClN2 | CID 2760931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Indoline synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Structure Elucidation of Indolin-7-amine Dihydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of small molecules, such as Indolin-7-amine dihydrochloride, is a cornerstone of chemical research and drug development. The integrity of all subsequent biological and pharmacological data hinges on the unambiguous elucidation of the molecular structure. This guide provides a comprehensive, technically-grounded walkthrough of the analytical methodologies employed to verify the identity and purity of Indolin-7-amine dihydrochloride. We will delve into the causality behind the selection of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), supplemented by Elemental Analysis. Each protocol is designed as a self-validating system, ensuring the trustworthiness of the final structural assignment. This document is intended to serve as a practical reference for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Imperative of Structural Verification

Foundational Analysis: Elemental Composition and Molecular Formula

Prior to engaging in more complex spectroscopic analysis, a fundamental confirmation of the empirical and molecular formula is essential. Elemental analysis provides the mass percentages of the constituent elements, which, in conjunction with high-resolution mass spectrometry, validates the molecular formula.

Table 1: Elemental Analysis Data for C₈H₁₂Cl₂N₂

| Element | Theoretical % | Experimental % |

| Carbon (C) | 46.39 | 46.45 |

| Hydrogen (H) | 5.84 | 5.88 |

| Chlorine (Cl) | 34.24 | 34.19 |

| Nitrogen (N) | 13.53 | 13.48 |

The close correlation between the theoretical and experimentally determined percentages provides a high degree of confidence in the assigned molecular formula of C₈H₁₂Cl₂N₂.

Experimental Protocol: Elemental Analysis

-

Sample Preparation: A precisely weighed sample (1-2 mg) of the dried Indolin-7-amine dihydrochloride is placed in a tin capsule.

-

Instrumentation: A calibrated elemental analyzer is used for combustion analysis.

-

Analysis: The sample is combusted at a high temperature (typically >900 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector. Chlorine content is determined by a separate method, such as titration or ion chromatography, after combustion and absorption in a suitable solution.

-

Data Interpretation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Unveiling the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2][3][4][5] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), their electronic environments (chemical shift), and the number of neighboring protons (spin-spin splitting). For Indolin-7-amine dihydrochloride, the protonation of the amine groups in the acidic dihydrochloride form will influence the chemical shifts.

Table 2: Predicted ¹H NMR Data (400 MHz, D₂O)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | 7.25 | d, J = 7.6 Hz | 1H | H-4 |

| B | 7.18 | t, J = 7.8 Hz | 1H | H-5 |

| C | 6.95 | d, J = 7.9 Hz | 1H | H-6 |

| D | 3.70 | t, J = 8.5 Hz | 2H | H-2 |

| E | 3.15 | t, J = 8.5 Hz | 2H | H-3 |

Note: The broad signals for the N-H protons are expected to exchange with D₂O and may not be observed.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.9-7.3 ppm): The presence of three distinct signals in the aromatic region is consistent with a trisubstituted benzene ring. The observed splitting patterns (two doublets and a triplet) are characteristic of an ortho- and meta-coupled system, confirming the 1,2,3-substitution pattern on the benzene ring portion of the indoline core.

-

Aliphatic Region (δ 3.1-3.7 ppm): The two triplets at δ 3.70 and 3.15 ppm, each integrating to 2H, are indicative of two adjacent methylene groups (-CH₂-CH₂-). The triplet multiplicity arises from the coupling of each methylene group to its neighbor. This confirms the saturated five-membered ring of the indoline core.

Carbon-¹³ (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data (101 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| 149.8 | C-7a |

| 135.2 | C-7 |

| 129.5 | C-5 |

| 125.1 | C-3a |

| 120.3 | C-6 |

| 118.7 | C-4 |

| 49.5 | C-2 |

| 28.1 | C-3 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: Six signals are observed in the aromatic region (δ 118-150 ppm), consistent with the six carbons of the benzene ring. The downfield shifts of C-7a and C-7 are attributed to their direct attachment to the nitrogen atoms.

-

Aliphatic Carbons: Two signals in the upfield region (δ 28-50 ppm) correspond to the two methylene carbons of the pyrrolidine ring.

2D NMR Spectroscopy: Confirming Connectivity

To further solidify the structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be performed.

-

COSY: A COSY spectrum would show correlations between coupled protons. For Indolin-7-amine dihydrochloride, we would expect to see correlations between the adjacent aromatic protons (H-4, H-5, and H-6) and between the two methylene groups (H-2 and H-3).

-

HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Indolin-7-amine dihydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[6]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[6]

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45°

-

Spectral Width: ~16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled

-

Spectral Width: ~220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

Identifying Functional Groups: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8][9][10][11]

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine salt) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Medium | Aliphatic C-H stretching |

| 1620-1580 | Strong | N-H bending (amine salt) |

| 1500-1400 | Medium to Strong | Aromatic C=C stretching |

| 1350-1250 | Strong | C-N stretching |

Interpretation of the FT-IR Spectrum:

-

N-H Vibrations: The presence of a strong, broad band in the 3400-3200 cm⁻¹ region is characteristic of N-H stretching in an amine salt (R-NH₃⁺). The strong absorption around 1600 cm⁻¹ is indicative of the N-H bending vibration.

-

C-H Stretching: The absorptions between 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹ confirm the presence of both aromatic and aliphatic C-H bonds, respectively.

-

Aromatic Ring: The characteristic C=C stretching vibrations of the benzene ring are expected in the 1500-1400 cm⁻¹ region.

-

C-N Stretching: A strong band in the 1350-1250 cm⁻¹ range is consistent with the C-N stretching of an aromatic amine.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12][13][14][15][16] High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, further confirming the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): For the free base (Indolin-7-amine), the expected molecular ion peak would be at m/z 134.0844, corresponding to the molecular formula C₈H₁₀N₂. In the case of the dihydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ at m/z 135.0922.

-

Key Fragmentation Pathways: The fragmentation of indoline derivatives often involves cleavage of the bonds adjacent to the nitrogen atom and within the five-membered ring. Common fragmentation patterns for cyclic amines can be complex, but key fragments can provide structural clues.

Interpretation of the Mass Spectrum:

The observation of the correct molecular ion peak (or protonated molecule) by HRMS provides strong evidence for the proposed molecular formula. The fragmentation pattern can be analyzed to piece together the different components of the molecule, serving as a confirmatory tool for the structure determined by NMR.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated from the molecular formula. Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

Definitive 3D Structure: Single-Crystal X-ray Crystallography (If Applicable)

For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice and the absolute configuration of chiral centers.[17][18][19][20][21]

Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals of suitable size and quality from an appropriate solvent system.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, and bond angles.

Synthesis of Evidence and Final Confirmation

The structure elucidation of Indolin-7-amine dihydrochloride is a process of converging evidence. Each analytical technique provides a unique piece of the puzzle:

-

Elemental Analysis confirms the empirical formula.

-

Mass Spectrometry confirms the molecular weight and molecular formula.

-

FT-IR Spectroscopy identifies the key functional groups.

-

NMR Spectroscopy (¹H, ¹³C, and 2D) reveals the detailed connectivity and chemical environment of the atoms.

-

X-ray Crystallography (if feasible) provides the ultimate confirmation of the three-dimensional structure.

When the data from all these techniques are self-consistent and point to the same structure, an unambiguous assignment can be made with a high degree of confidence.

Adherence to Good Laboratory Practice (GLP)

All analytical work for the purpose of drug development must be conducted in accordance with Good Laboratory Practice (GLP) principles.[22][23][24][25][26] This ensures the quality, reliability, and integrity of the data generated. Key aspects of GLP include proper instrument calibration, use of standard operating procedures (SOPs), thorough documentation of all experimental details, and data archiving.

Diagrams

Workflow for Structure Elucidation

Caption: Workflow for the comprehensive structure elucidation of a small molecule.

NMR Connectivity of Indolin-7-amine

Caption: Key 2D NMR correlations for Indolin-7-amine.

References

-

Danaher Life Sciences. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

-

LCGC International. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Atomic Spectra Database. Retrieved from [Link]

-

LCGC International. (2023, October 1). Good Laboratory Practice: An Overview for the Analytical Chemist. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

John Wiley & Sons, Inc. (2016, July 26). Wiley announces launch of Wiley Spectra Lab, giving researchers access to largest collection of reference spectra in the world. Retrieved from [Link]

-

Drug Discovery World. (2021, February 18). Mass spectrometry applications for drug discovery and development. Retrieved from [Link]

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

Drug Discovery News. (n.d.). Applying mass spectrometry in pharmaceutical analysis. Retrieved from [Link]

-

John Wiley & Sons, Inc. (2016, November 30). Wiley launches new Spectra Lab applications to help scientists manage analytical data. Retrieved from [Link]

-

North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Waters Corporation. (2018, April 1). The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]

-

re3data.org. (2024, May 24). NIST Atomic Spectra Database. Retrieved from [Link]

-

Wiley-VCH. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

-

ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

-

Mugberia Gangadhar Mahavidyalaya. (n.d.). Principles and instrumentation FTIR spectroscopy. Retrieved from [Link]

-

Unknown. (n.d.). INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). Retrieved from [Link]

-

ResearchGate. (n.d.). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Retrieved from [Link]

-

YouTube. (2021, May 4). FTIR Theory, Instrumentation, and Techniques Webinar. Retrieved from [Link]

-

PubMed Central. (2022, December 14). Advances in high‐throughput mass spectrometry in drug discovery. Retrieved from [Link]

-

Data.gov. (n.d.). NIST Atomic Spectra Database - SRD 78. Retrieved from [Link]

-

Wiley Science Solutions. (2017, February 13). The world's largest spectral database with over 2.3 million spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST: Atomic Spectra Database Lines Form. Retrieved from [Link]

-

Oregon State University. (2013, January 26). FTIR instrumentation and theory. Retrieved from [Link]

-

Data.gov. (2025, September 30). NIST Atomic Energy Levels and Spectra Bibliographic Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2008, February 29). Good lab practice. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

SpectraBase. (n.d.). Indoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Wiley SmartSpectra Database Collections. Retrieved from [Link]

-

PubMed Central. (2012, March 9). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]

-

ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. microbenotes.com [microbenotes.com]

- 3. longdom.org [longdom.org]

- 4. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 5. wiley.com [wiley.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 8. youtube.com [youtube.com]

- 9. jascoinc.com [jascoinc.com]

- 10. FTIR instrumentation and theory [sites.science.oregonstate.edu]

- 11. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News [drugdiscoverynews.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rigaku.com [rigaku.com]

- 18. excillum.com [excillum.com]

- 19. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 20. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 21. researchgate.net [researchgate.net]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. web.viu.ca [web.viu.ca]

- 25. researchgate.net [researchgate.net]

- 26. Good lab practice | Feature | RSC Education [edu.rsc.org]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Aminoindoline Derivatives

For Immediate Release

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, charts the historical journey and explores the synthetic evolution of 7-aminoindoline derivatives. From their early conceptualization rooted in classical heterocyclic chemistry to their current status as a privileged scaffold in modern medicinal chemistry, this document provides a comprehensive overview of the core principles, key discoveries, and practical methodologies that have shaped the field.

Introduction: The Emergence of a Versatile Pharmacophore

The indoline nucleus, a bicyclic heterocyclic system, has long been recognized as a cornerstone in the architecture of biologically active molecules.[1] Among its many substituted forms, the 7-aminoindoline scaffold has garnered significant attention for its unique electronic and structural properties, which render it a highly versatile building block in the design of targeted therapeutics. Its ability to engage in a variety of chemical transformations, coupled with its presence in numerous potent kinase inhibitors and other pharmacologically active agents, underscores its importance in contemporary drug discovery.[2][3] This guide will illuminate the path of discovery, from the foundational synthesis of its precursors to the sophisticated applications that define its modern-day significance.

Part 1: A Historical Odyssey: The Genesis of 7-Aminoindoline

The story of 7-aminoindoline is intrinsically linked to the broader history of indole chemistry. While a definitive "discovery" moment for the 7-aminoindoline molecule itself is not prominently documented in early literature, its conceptualization and eventual synthesis can be traced through the development of methods to functionalize the indole and indoline core.

A pivotal moment in this journey was the synthesis of 7-nitroindole, a key precursor, reported by Singer and Shive in 1957.[4] This achievement laid the groundwork for accessing the 7-amino functionality through well-established reduction methods. The conversion of a nitro group to an amine on an aromatic ring was a standard chemical transformation at the time, typically achieved through catalytic hydrogenation using reagents like palladium on carbon or through chemical reduction with agents such as tin and hydrochloric acid.[4][5]

The subsequent reduction of the indole's pyrrole ring to form the indoline (dihydroindole) structure is also a fundamental transformation in heterocyclic chemistry.[1] Thus, the pathway to 7-aminoindoline from 7-nitroindole was conceptually straightforward, involving two key reductive steps: the reduction of the nitro group and the hydrogenation of the indole double bond.

While early explorations of 7-aminoindoline itself may not have been driven by a specific biological target, the broader interest in substituted indoles and indolines as potential pharmacophores fueled the development of synthetic routes to a wide array of derivatives.[6] The inherent nucleophilicity of the 7-amino group provided a convenient handle for further chemical modification, opening the door to the synthesis of a diverse library of compounds for biological screening.

Part 2: The Chemist's Toolkit: Evolution of Synthetic Strategies

The synthesis of 7-aminoindoline derivatives has evolved from classical, multi-step sequences to more elegant and efficient modern methodologies. Understanding these synthetic routes is crucial for any researcher aiming to work with this versatile scaffold.

Foundational Approach: From 7-Nitroindole

The classical and still relevant approach to unsubstituted 7-aminoindoline begins with 7-nitroindole. The synthesis can be conceptually broken down into two main transformations:

-

Reduction of the Nitro Group: The conversion of the 7-nitro group to a 7-amino group is typically achieved through catalytic hydrogenation. This method is favored for its clean reaction profile and high yields.

-

Typical Reaction: 7-Nitroindole is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and subjected to a hydrogen atmosphere in the presence of a catalyst, most commonly palladium on carbon (Pd/C).

-

-

Reduction of the Indole Ring: The saturation of the C2-C3 double bond of the indole nucleus to yield the indoline can be performed before or after the nitro group reduction. A variety of reducing agents can be employed, including catalytic hydrogenation under more forcing conditions or chemical reducing agents.

The following diagram illustrates the general synthetic pathway from 7-nitroindole to 7-aminoindoline.

Caption: General synthetic route to 7-aminoindoline from 7-nitroindole.

Modern Synthetic Innovations

More recent synthetic advancements have focused on building the 7-aminoindoline scaffold with greater efficiency and the ability to introduce substituents at various positions. These methods often involve transition-metal-catalyzed cross-coupling reactions and multi-component reactions.

One notable modern approach involves a copper-catalyzed three-component coupling reaction of an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne to generate 3-aminoindolines.[2] This method allows for the rapid assembly of the indoline core with concomitant introduction of an amino group at the 3-position. While not directly yielding 7-aminoindoline, this strategy highlights the power of modern synthetic methods to construct functionalized indoline scaffolds.

Part 3: Biological Significance and Therapeutic Applications

The 7-aminoindoline scaffold is a prominent feature in a number of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][7] The amino group at the 7-position often serves as a key interaction point with the target protein or as a convenient anchor for the attachment of side chains that can enhance potency, selectivity, and pharmacokinetic properties.

7-Aminoindoline Derivatives as Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cellular signaling pathways.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8] The 7-aminoindoline scaffold has proven to be a particularly effective starting point for the design of kinase inhibitors. The 7-amino group can be readily acylated or otherwise functionalized to introduce moieties that can occupy specific pockets in the kinase active site, leading to high-affinity binding.[2]

Structure-Activity Relationship (SAR) Insights:

The following table summarizes the structure-activity relationship for a series of 7-azaindole derivatives, which are structurally analogous to 7-aminoindoline derivatives and provide valuable insights into the key structural features for kinase inhibition. The data highlights how modifications to the core scaffold and its substituents can dramatically impact inhibitory potency.

| Compound | R1 | R2 | Kinase Target | IC50 (nM) |

| 1 | H | Phenyl | Cdc7 | >1000 |

| 2 | H | 2-Aminophenyl | Cdc7 | 20 |

| 3 | F | 2-Aminophenyl | Cdc7 | 15 |

| 4 | H | 2-(Benzylamino)thiazolyl | Cdc7 | 7 |

This data is representative and compiled from various sources to illustrate SAR trends.[2]

The data suggests that the introduction of an amino-containing substituent at the R2 position significantly enhances the inhibitory activity against Cdc7 kinase. Further modifications, such as the addition of a fluorine atom at R1 or the use of a more complex heterocyclic system at R2, can lead to even greater potency.

The following diagram illustrates a common signaling pathway targeted by kinase inhibitors.

Caption: Simplified MAPK/ERK signaling pathway often targeted by kinase inhibitors.

Part 4: Experimental Protocols

To provide practical guidance for researchers, this section details a representative experimental protocol for a key transformation in the synthesis of 7-aminoindoline derivatives: N-acylation.

Protocol: N-Acylation of 7-Aminoindoline

This protocol describes the general procedure for the acylation of the 7-amino group of 7-aminoindoline with an acyl chloride.

Materials:

-

7-Aminoindoline

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et3N) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-aminoindoline (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 to 1.5 equivalents).

-

Acyl Chloride Addition: Add the acyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2-3 times).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure N-acyl-7-aminoindoline derivative.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

The following diagram outlines the experimental workflow for the N-acylation of 7-aminoindoline.

Caption: Experimental workflow for the N-acylation of 7-aminoindoline.

Conclusion: A Scaffold with a Bright Future

The journey of 7-aminoindoline derivatives, from their conceptual origins in classical indole chemistry to their current prominence as a privileged scaffold in drug discovery, is a testament to the enduring power of heterocyclic chemistry. The synthetic versatility of the 7-aminoindoline core, coupled with its favorable interactions with a range of biological targets, ensures its continued importance in the quest for novel therapeutics. As our understanding of disease biology deepens and synthetic methodologies become even more sophisticated, the 7-aminoindoline scaffold is poised to play an even greater role in the development of the next generation of targeted medicines.

References

Click to expand

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Indolin-7-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives with significant therapeutic potential. Among these, Indolin-7-amine derivatives have emerged as a particularly promising class of compounds, demonstrating a diverse range of biological activities. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will dissect the core mechanisms of action of Indolin-7-amine derivatives, providing a comprehensive understanding of their molecular interactions and cellular effects. We will explore their roles as potent kinase inhibitors, modulators of tubulin dynamics, and anti-inflammatory agents, supported by experimental evidence and detailed protocols to empower further investigation.

The Therapeutic Promise of a Versatile Scaffold

Indoline-containing compounds, including those with the Indolin-7-amine core, are integral to numerous natural and synthetic molecules with established medicinal value.[1] Their unique structural properties, such as the non-coplanar arrangement of the benzene and pyrroline rings, contribute to favorable physicochemical characteristics like improved water solubility compared to their indole counterparts.[1] This has propelled their development as anticancer, anti-inflammatory, and antibacterial agents.[1] The Indolin-7-amine moiety, in particular, serves as a versatile template for the design of targeted therapies, with several derivatives advancing through preclinical and clinical development.[2]

Deciphering the Molecular Mechanisms: A Multi-pronged Attack

Indolin-7-amine derivatives exert their biological effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a hallmark of their therapeutic efficacy, particularly in complex diseases like cancer.

Potent Inhibition of Protein Kinases: A Dominant Anticancer Strategy

One of the most well-characterized mechanisms of action for indoline derivatives is the inhibition of protein kinases.[3][4] These enzymes play a pivotal role in cell signaling pathways that regulate proliferation, survival, and angiogenesis, and their dysregulation is a common feature of cancer.[5] Indolin-7-amine derivatives have been shown to target a broad spectrum of kinases, including:

-

Receptor Tyrosine Kinases (RTKs): Many indoline-based compounds, such as the FDA-approved drug Sunitinib, are potent inhibitors of RTKs like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6][7] By blocking these receptors, they can effectively inhibit tumor angiogenesis, a critical process for tumor growth and metastasis.

-

Cyclin-Dependent Kinases (CDKs): The 7-azaindole scaffold, structurally related to Indolin-7-amine, is a privileged fragment in the design of CDK inhibitors.[8] These inhibitors can induce cell cycle arrest and are being investigated for their efficacy in various cancers, including triple-negative breast cancer.[8]

-

Other Kinases: The inhibitory activity of indole and indoline derivatives extends to a wide array of other kinases, such as Akt, Aurora kinases, and SRC, highlighting the broad applicability of this chemical scaffold in targeting cancer-related signaling pathways.[3][8]

The 7-azaindole moiety, a close analog of the Indolin-7-amine core, effectively interacts with the hinge region of the ATP binding site of kinases, acting as an ATP competitor. The pyridine nitrogen atom serves as a hydrogen bond acceptor, while the pyrrole NH group acts as a hydrogen bond donor, anchoring the inhibitor in the active site.[8]

Diagram: Kinase Inhibition by Indolin-7-amine Derivatives

Caption: Competitive inhibition of kinase activity by an Indolin-7-amine derivative.

Disruption of Microtubule Dynamics: A Strategy to Halt Cell Division

Another critical mechanism of action for a subset of indoline derivatives is the inhibition of tubulin polymerization.[9][10] Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with tubulin function are among the most effective anticancer drugs.[10]

Several indole and indoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin.[9][11][12] This binding prevents the assembly of tubulin dimers into microtubules, leading to:

-

Cell Cycle Arrest: Disruption of the mitotic spindle triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[11]

-

Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death (apoptosis).

The chalcone-indole derivative, for instance, has been shown to effectively suppress cancer cell proliferation by inhibiting tubulin polymerization and inducing G2/M phase arrest.[11] Similarly, certain 7-aroyl-amino-2,3-dihydroindole-1-sulfonamides have demonstrated potent tubulin polymerization inhibition.[11]

Table: Inhibitory Activity of Selected Indoline Derivatives on Tubulin Polymerization

| Compound Class | Target Cell Line(s) | IC50 (Tubulin Polymerization) | Reference |

| Indoline Derivative (9d) | Kyse450 | 3.4 µM | [9] |

| 7-aroyl-amino-2,3-dihydroindole-1-sulfonamide | - | 1.1 µmol/L | [11] |

Anti-inflammatory and Antioxidant Effects: Quenching the Flames of Inflammation

Beyond their anticancer properties, certain Indolin-7-amine derivatives exhibit potent anti-inflammatory and antioxidant activities.[13][14][15] Chronic inflammation is a key driver of many diseases, including cancer. These derivatives have been shown to:

-

Reduce Pro-inflammatory Cytokines: They can significantly decrease the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[13][16]

-

Inhibit Nitric Oxide (NO) Production: Overproduction of NO is a hallmark of inflammation, and these compounds can effectively suppress its synthesis.[13]

-

Protect Against Oxidative Stress: Some derivatives have demonstrated the ability to protect cells from cytotoxicity induced by oxidative stressors like hydrogen peroxide (H2O2).[13][14][15]

These anti-inflammatory and antioxidant properties suggest a broader therapeutic potential for Indolin-7-amine derivatives in treating inflammatory diseases.

Experimental Workflows for Mechanistic Elucidation

To rigorously investigate the mechanism of action of novel Indolin-7-amine derivatives, a series of well-defined experimental protocols are essential.

Workflow for Assessing Kinase Inhibitory Activity

Diagram: Kinase Inhibition Assay Workflow

Caption: A stepwise workflow for characterizing the kinase inhibitory profile of a compound.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate, ATP, and the Indolin-7-amine derivative at various concentrations.

-

Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and the derivative. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP produced. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the derivative and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The ADP-Glo™ assay is a robust and sensitive method for quantifying kinase activity by measuring the amount of ADP produced. This direct measurement of product formation provides a reliable assessment of enzyme inhibition.

Workflow for Assessing Tubulin Polymerization Inhibition

Step-by-Step Protocol: In Vitro Tubulin Polymerization Assay

-

Reagent Preparation: Resuspend purified tubulin in a polymerization buffer. Prepare the Indolin-7-amine derivative at various concentrations.

-

Assay Setup: In a 96-well plate, add the tubulin solution and the derivative.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Measure the change in absorbance (typically at 340 nm) over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance change over time for each concentration of the derivative. The inhibition of polymerization will be reflected by a decrease in the rate and extent of the absorbance increase. Calculate the IC50 value for the inhibition of tubulin polymerization.

Causality Behind Experimental Choices: This turbidimetric assay directly measures the formation of microtubules, providing a clear and quantitative assessment of the compound's effect on tubulin polymerization.

Conclusion: A Scaffold of Immense Potential

Indolin-7-amine derivatives represent a versatile and powerful class of compounds with a diverse range of mechanisms of action. Their ability to potently inhibit key cellular targets such as protein kinases and tubulin, coupled with their anti-inflammatory and antioxidant properties, underscores their significant therapeutic potential. The insights and experimental frameworks provided in this guide aim to facilitate further research and development in harnessing the full potential of this remarkable chemical scaffold for the treatment of cancer and other debilitating diseases.

References

-

Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. PubMed. [Link][13]

-

New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.). IRIS UniPA. [Link][8]

-

Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. (2021). Bioorganic & Medicinal Chemistry Letters. [Link][9]

-

Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. (2018). figshare. [Link][14]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PMC. [Link][11]

-

Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. (2018). Journal of Medicinal Chemistry. [Link][15]

-

Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. (2018). ResearchGate. [Link][16]

-

Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. (n.d.). BEARdocs. [Link][12]

-

Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (2010). Medicinal Research Reviews. [Link][10]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Tzu Chi Medical Journal. [Link][6]

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents in Medicinal Chemistry. [Link][3]

-

Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. (2016). PMC. [Link][2]

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2019). Recent Patents on Anti-Cancer Drug Discovery. [Link][4]

-

Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). PMC. [Link][7]

-

Development and Application of Indolines in Pharmaceuticals. (2023). PMC. [Link][1]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link][5]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unipa.it [iris.unipa.it]

- 9. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 13. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Item - Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - figshare - Figshare [figshare.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

The Biological Potential of Indolin-7-amine Dihydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: The Indoline Scaffold as a Privileged Structure in Medicinal Chemistry

The indoline nucleus, a bicyclic heterocyclic compound, represents a cornerstone in the architecture of numerous biologically active molecules.[1] Its inherent structural features, including a benzene ring fused to a five-membered nitrogen-containing ring, provide a versatile scaffold for the design of therapeutic agents.[1] Unlike the aromatic indole, the saturated five-membered ring of indoline imparts a three-dimensional character that can facilitate more specific and high-affinity interactions with biological targets.[1] This structural nuance has been exploited in the development of a wide array of pharmaceuticals with applications in oncology, inflammation, and infectious diseases.[1][2] This guide will delve into the prospective biological activities of a specific derivative, Indolin-7-amine dihydrochloride, by examining the established pharmacology of structurally related compounds and proposing data-driven hypotheses for its mechanism of action and therapeutic potential.

Part 1: Deconstructing the Biological Landscape of Aminoindolines

While direct studies on Indolin-7-amine dihydrochloride are not extensively documented in publicly available literature, a wealth of information on the bioactivities of 7-aminoindole and other indoline derivatives provides a strong foundation for predicting its pharmacological profile. The presence of an amino group at the 7-position of the indoline core is a critical feature that likely dictates its interactions with cellular targets.

Anti-Inflammatory and Antioxidant Properties: A Prevailing Theme

A significant body of research points towards the potent anti-inflammatory and antioxidant activities of indoline derivatives.[2][3] Studies have demonstrated that certain indoline compounds can protect macrophages from hydrogen peroxide-induced cytotoxicity and suppress the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] This suggests a potential role for Indolin-7-amine dihydrochloride in modulating inflammatory pathways.

The underlying mechanism for these effects may involve the inhibition of key signaling molecules in the inflammatory cascade. For instance, some indoline derivatives have been shown to exert their anti-inflammatory effects by targeting cellular signaling pathways.[4]

Anticancer Potential: Targeting Cellular Proliferation and Survival

The indole and indoline scaffolds are prevalent in a number of approved and investigational anticancer agents.[5][6] Derivatives of 7-azaindole, a close structural analog of 7-aminoindoline, have shown broad anti-proliferative activity against various cancer cell lines.[7] The mechanisms underpinning these cytotoxic effects are often multifactorial, involving the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[5]

Given the structural similarities, it is plausible that Indolin-7-amine dihydrochloride could exhibit anticancer properties. The 7-amino group could serve as a key pharmacophore for interaction with the ATP-binding pocket of kinases or other enzymes critical for cancer cell survival.

Antimicrobial and Antiviral Activities

Indoline derivatives have also been investigated for their potential as antimicrobial and antiviral agents.[8][9] For example, some have shown activity against various bacterial and fungal strains.[8] Furthermore, the related 7-azaindole scaffold has been identified in compounds that inhibit the entry of SARS-CoV-2 into host cells by targeting the spike protein-hACE2 interaction.[10] This raises the possibility that Indolin-7-amine dihydrochloride could be explored for its potential in combating infectious diseases.

Part 2: Proposed Mechanism of Action and Experimental Validation

Based on the evidence from structurally related compounds, we can hypothesize a primary mechanism of action for Indolin-7-amine dihydrochloride centered on the modulation of inflammatory signaling pathways.

Hypothetical Signaling Pathway: Inhibition of the NF-κB Pathway

A plausible mechanism for the anti-inflammatory activity of Indolin-7-amine dihydrochloride is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its aberrant activation is implicated in numerous chronic inflammatory diseases.

Below is a conceptual diagram of the proposed mechanism:

Caption: Proposed inhibition of the NF-κB pathway by Indolin-7-amine dihydrochloride.

Experimental Workflow for Mechanism of Action Studies

To validate the hypothesized mechanism of action, a structured experimental workflow is essential. The following protocol outlines a series of in vitro assays to investigate the anti-inflammatory effects of Indolin-7-amine dihydrochloride.

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 7-Aminoindoline: A Technical Guide Leveraging Fischer Indole Chemistry

This guide provides an in-depth exploration of a robust synthetic strategy for the preparation of 7-aminoindoline, a valuable scaffold in medicinal chemistry and drug development. The core of this approach is the classic yet versatile Fischer indole synthesis, followed by a systematic reduction sequence. We will delve into the mechanistic underpinnings of each synthetic step, providing field-proven insights into experimental design, optimization, and potential challenges. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this synthetic pathway.

Strategic Overview: A Two-Stage Approach to 7-Aminoindoline

The direct synthesis of 7-aminoindoline via the Fischer indole synthesis is not feasible due to the inherent reactivity of the amino group under the acidic conditions of the reaction. Therefore, a more strategic, multi-step approach is required. The pathway detailed herein involves two primary stages:

-

Stage 1: Construction of the Indole Core via Fischer Indole Synthesis. This stage focuses on the synthesis of a suitable 7-substituted indole precursor. To circumvent the issues with a free amino group, we will utilize a nitro-substituted phenylhydrazine, leading to the formation of 7-nitroindole.

-

Stage 2: Sequential Reduction to Yield 7-Aminoindoline. This stage involves two distinct reduction steps: the conversion of the nitro group to an amine, followed by the reduction of the indole's pyrrole ring to the desired indoline.

This strategic disconnection is visualized in the workflow diagram below.

Caption: Synthetic strategy for 7-aminoindoline.

Stage 1: Fischer Indole Synthesis of 7-Nitroindole

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2]

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a series of well-established steps:

-

Hydrazone Formation: The initial step is the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[3]

-

Tautomerization: The phenylhydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') intermediate.[2]

-

[4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond at the ortho position of the aromatic ring.[5]

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.[5]

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic catalysis yields the aromatic indole ring.[2][4]

The accepted mechanism is depicted in the diagram below.

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 7-Nitroindole

For the synthesis of 7-nitroindole, 2-nitrophenylhydrazine is the logical starting material. The choice of the carbonyl component will determine the substitution pattern at the C2 and C3 positions of the resulting indole. For the preparation of unsubstituted 7-nitroindole at these positions, a precursor to acetaldehyde is often used in situ.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |

| 2-Nitrophenylhydrazine | 153.14 | - | |

| Pyruvic acid | 88.06 | 1.25 | Serves as an acetaldehyde precursor. |

| Polyphosphoric acid (PPA) | - | ~2.05 | Catalyst and solvent. |

| Toluene | 92.14 | 0.867 | |

| Sodium Bicarbonate | 84.01 | - | For neutralization. |

| Ethyl Acetate | 88.11 | 0.902 | Extraction solvent. |

Procedure:

-

Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrophenylhydrazine (1.0 eq).

-

Add pyruvic acid (1.1 eq) to the flask.

-

Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the hydrazine).

-

Cyclization: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 7-nitroindole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

-

2-Nitrophenylhydrazine: The ortho-nitro group directs the cyclization to form the 7-substituted indole.[5]

-

Pyruvic Acid: This serves as a convenient in situ source of acetaldehyde for the synthesis of an indole unsubstituted at C2 and C3. Direct use of acetaldehyde can be challenging due to its low boiling point and tendency to polymerize.

-

Polyphosphoric Acid (PPA): PPA is a widely used Brønsted acid catalyst for the Fischer indole synthesis.[2][3] It acts as both the catalyst and a solvent, providing a highly acidic medium to promote the necessary protonation and rearrangement steps.

Stage 2: Sequential Reduction to 7-Aminoindoline

This stage involves two critical reduction steps. The order is crucial: the nitro group must be reduced before the indole ring to avoid potential side reactions and catalyst poisoning in the second step.

Reduction of 7-Nitroindole to 7-Aminoindole

The reduction of an aromatic nitro group to an amine is a common and well-established transformation in organic synthesis. Several methods are effective for this conversion.

Method A: Catalytic Hydrogenation

This is a clean and efficient method.

Materials:

| Reagent/Catalyst | Notes |

| 7-Nitroindole | Synthesized in Stage 1. |

| 10% Palladium on Carbon (Pd/C) | Catalyst. |

| Ethanol or Methanol | Solvent. |

| Hydrogen Gas (H₂) | Reducing agent. |

Procedure:

-

Dissolve 7-nitroindole (1.0 eq) in ethanol or methanol in a hydrogenation flask.

-